molecular formula C15H10F2O2 B2743974 (2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid CAS No. 1086277-47-5

(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid

Cat. No. B2743974
M. Wt: 260.24
InChI Key: WHCAKPXQDNQYJW-FMIVXFBMSA-N
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Description

The compound “(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid” is a type of organic compound known as a phenylpropenoic acid. These compounds contain a phenyl group attached to a propenoic acid group (a three-carbon chain with a double bond and a carboxylic acid group). In this case, one of the phenyl groups is substituted with two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon chain forming the backbone, with a phenyl group and a 3,4-difluorophenyl group attached to the central carbon atom, and a carboxylic acid group attached to the end carbon atom .


Chemical Reactions Analysis

As an organic acid, this compound would be expected to undergo reactions typical of carboxylic acids, such as acid-base reactions, esterification, and decarboxylation. The presence of the phenyl and 3,4-difluorophenyl groups could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could influence its solubility and boiling/melting points .

Scientific Research Applications

Palladium-Catalyzed Coupling Reactions

One of the applications involves palladium-catalyzed decarboxylative coupling reactions, where compounds like 2-octynoic acid and phenylpropiolic acid are used with a variety of aryl halides to achieve high reactivities and functional group tolerance (Moon, Jang, & Lee, 2009). This showcases the compound's utility in synthesizing complex organic molecules.

Structural Investigation

Research has also focused on structural investigations using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Such studies provide insights into molecular conformations and intermolecular interactions, enhancing our understanding of molecular stability and reactivity (Venkatesan et al., 2016).

Nonlinear Optical Properties

The compound's variants have been analyzed for their nonlinear optical properties using density functional theory. This research identifies potential applications in the development of materials for optical devices, highlighting significant hyperpolarizability that suggests suitability for future studies of nonlinear optical phenomena (Sheena Mary et al., 2014).

Fluorescence Probes Development

Another application involves the design and synthesis of novel fluorescence probes for detecting reactive oxygen species, demonstrating the compound's relevance in biological and chemical applications (Setsukinai et al., 2003). These probes enable the differentiation and specific detection of various reactive oxygen species, contributing to studies on their roles in biological processes.

Molecular Crystals with Stable Photoluminescence

The compound has been utilized in synthesizing organic molecular crystals with highly stable photoluminescence, indicating its potential in creating materials for optoelectronic applications (Zhestkij et al., 2021). Such materials could have significant implications for display technologies and lighting applications.

Safety And Hazards

As with any chemical compound, handling “(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study of phenylpropenoic acid derivatives is a potentially interesting area of research, given the wide range of biological activities exhibited by these compounds. Future research could involve the synthesis of various derivatives, including “(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid”, and testing their biological activity .

properties

IUPAC Name

(E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O2/c16-13-7-6-11(8-14(13)17)12(9-15(18)19)10-4-2-1-3-5-10/h1-9H,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCAKPXQDNQYJW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)O)/C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid

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